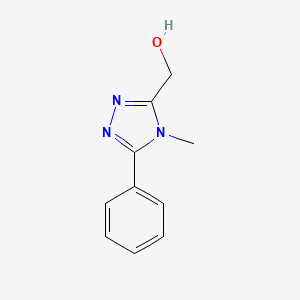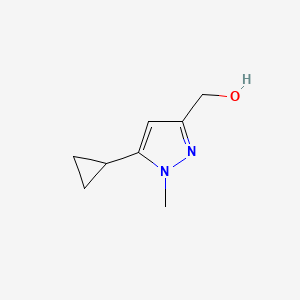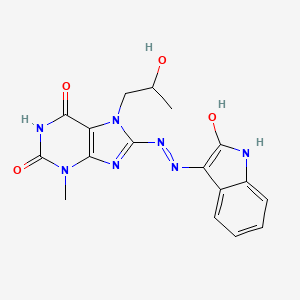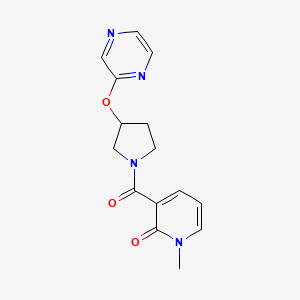
1-Bromo-2,3-difluoro-5-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,3-difluoro-5-iodobenzene is a chemical compound that appears as an off-white to light-yellow to yellow powder or crystals . It is also described as a colorless or yellow liquid .
Synthesis Analysis
The synthesis of 1-Bromo-2,3-difluoro-5-iodobenzene is based on Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . This allows attachment of various substituents to tailor the chemical structure .Molecular Structure Analysis
The molecular weight of 1-Bromo-2,3-difluoro-5-iodobenzene is 318.89 . The InChI code is 1S/C6H2BrF2I/c7-4-1-3(10)2-5(8)6(4)9/h1-2H .Chemical Reactions Analysis
1-Bromo-2,3-difluoro-5-iodobenzene reacts with magnesium turnings in the presence of a minimum amount of ether to afford the corresponding Grignard reagent . This reagent is employed in the synthesis of tris (3,5-difluorophenyl)methanol .Physical And Chemical Properties Analysis
1-Bromo-2,3-difluoro-5-iodobenzene has a density of 2.342±0.06 g/cm3 . It has a melting point of 66 °C and a boiling point of 225.8±35.0 °C . The vapor pressure is 0.127mmHg at 25°C .Applications De Recherche Scientifique
Synthesis and Organic Transformations
1,2-Dibromobenzenes, including derivatives like 1-Bromo-2,3-difluoro-5-iodobenzene, are highly valued in organic chemistry for their role as precursors in various transformations. They are particularly important in reactions based on the formation of benzynes, a class of highly reactive intermediates. Efficient methods to access such compounds include regioselective bromination, ortho-metalation, and halogen/metal permutations (Diemer, Leroux, & Colobert, 2011).
Domino Processes in Chemistry
1-Bromo-2-iodobenzenes, similar to 1-Bromo-2,3-difluoro-5-iodobenzene, are used in CuI-catalyzed domino processes to synthesize benzofurans, a class of organic compounds with various applications. This transformation involves an intermolecular C-C bond formation followed by an intramolecular C-O bond formation (Lu, Wang, Zhang, & Ma, 2007).
Photodissociation Studies
The study of photodissociation in bromofluorobenzenes, closely related to 1-Bromo-2,3-difluoro-5-iodobenzene, has been conducted to understand the C–Br fragmentation process. This research provides insights into the behavior of such compounds under light exposure, relevant in photochemistry (Borg, 2007).
Electrochemical Fluorination
1-Bromo-2,3-difluoro-5-iodobenzene and similar compounds are subjects of research in the electrochemical fluorination of aromatic compounds. Understanding the formation mechanisms of various fluorinated products during electrolysis is crucial for developing efficient synthetic routes in fluorine chemistry (Horio, Momota, Kato, Morita, & Matsuda, 1996).
Halogenation and Organometallic Chemistry
The halogenation of polyalkylbenzenes, with compounds similar to 1-Bromo-2,3-difluoro-5-iodobenzene, illustrates their utility in creating halogenated intermediates for further chemical modifications. These reactions are fundamental in organometallic chemistry, facilitating the synthesis of complex molecules (Bovonsombat & Mcnelis, 1993).
Mécanisme D'action
Target of Action
1-Bromo-2,3-difluoro-5-iodobenzene is a halogenated aromatic compound. The primary targets of such compounds are often proteins or enzymes in biochemical pathways where they can form covalent bonds with amino acid residues, altering the function of the target . .
Mode of Action
Halogenated aromatic compounds generally interact with their targets through covalent bonding, hydrogen bonding, or van der waals interactions . These interactions can lead to changes in the conformation or activity of the target protein or enzyme.
Biochemical Pathways
Halogenated aromatic compounds can participate in various biochemical reactions due to their reactivity . They may affect pathways related to cell signaling, metabolism, or gene expression, among others.
Pharmacokinetics
Halogenated aromatic compounds are generally lipophilic, which can affect their absorption and distribution in the body . They may also be metabolized by enzymes in the liver, and excreted in the urine or feces .
Result of Action
Halogenated aromatic compounds can cause a variety of effects depending on their specific targets and the cells or tissues in which these targets are expressed .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromo-2,3-difluoro-5-iodobenzene. For example, the compound’s stability and reactivity can be affected by temperature, pH, and the presence of other chemicals . Additionally, the compound’s efficacy can be influenced by the physiological and pathological state of the organism, including factors such as age, sex, diet, and disease state .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-bromo-2,3-difluoro-5-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2I/c7-4-1-3(10)2-5(8)6(4)9/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKBENOAYOLQER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Br)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-3-phenyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2954636.png)

![2-Chloro-N-[2-(4-fluorobenzoyl)pyridin-3-yl]acetamide](/img/structure/B2954639.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B2954643.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2954644.png)

![(7-Phenyl-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2954647.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2954648.png)
![diethyl 2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2954650.png)

